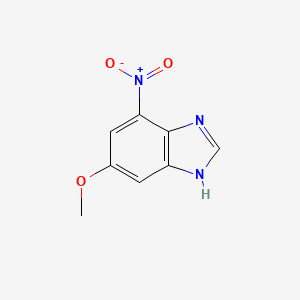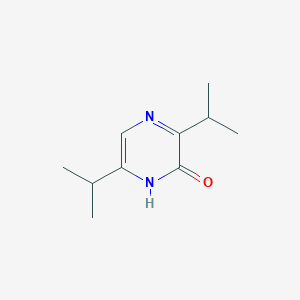
Trilithium monocarbide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trilithium monocarbide is a chemical compound with the formula CLi₃ It is a carbide, a class of compounds composed of carbon and a less electronegative element
Vorbereitungsmethoden
The synthesis of trilithium monocarbide can be achieved through several methods:
Synthesis from Simple Substances: This involves the direct combination of lithium and carbon at high temperatures. The reaction typically occurs in an inert atmosphere to prevent oxidation.
Metallothermal Reduction: This method involves the reduction of lithium compounds with a more reactive metal in the presence of carbon.
Carbothermal Reduction: In this method, lithium oxide is reduced with carbon at high temperatures to form this compound.
Plasma-Chemical Synthesis: This involves the deposition of lithium and carbon in a plasma state to form the compound.
Analyse Chemischer Reaktionen
Trilithium monocarbide undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can oxidize to form lithium oxide and carbon dioxide.
Reduction: It can be reduced further in the presence of strong reducing agents.
Substitution: this compound can undergo substitution reactions where lithium atoms are replaced by other metals or elements.
Hydrolysis: In the presence of water, it can hydrolyze to form lithium hydroxide and methane.
Wissenschaftliche Forschungsanwendungen
Trilithium monocarbide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its reactivity.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in drug delivery mechanisms.
Wirkmechanismus
The mechanism by which trilithium monocarbide exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to changes in cellular function. Its reactivity allows it to participate in various chemical pathways, making it a versatile compound in both chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
Trilithium monocarbide can be compared with other carbides such as:
Titanium Carbide (TiC): Known for its hardness and use in cutting tools.
Vanadium Carbide (VC): Used as an inhibitor in the growth of tungsten carbide grains.
Zirconium Carbide (ZrC): Notable for its high melting point and use in high-temperature applications.
This compound is unique due to its specific combination of lithium and carbon, which imparts distinct properties not found in other carbides.
Eigenschaften
| 70378-93-7 | |
Molekularformel |
CH3Li3+2 |
Molekulargewicht |
35.9 g/mol |
IUPAC-Name |
trilithium;carbanide |
InChI |
InChI=1S/CH3.3Li/h1H3;;;/q-1;3*+1 |
InChI-Schlüssel |
YYSUAFGVLUEJDX-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[Li+].[Li+].[CH3-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)

![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)

![Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]](/img/structure/B13780378.png)
![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)


